molecular formula C12H11N7 B15585596 Triamterene-d5

Triamterene-d5

Numéro de catalogue: B15585596
Poids moléculaire: 258.29 g/mol
Clé InChI: FNYLWPVRPXGIIP-RALIUCGRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Triamterene-d5 is a useful research compound. Its molecular formula is C12H11N7 and its molecular weight is 258.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-(2,3,4,5,6-pentadeuteriophenyl)pteridine-2,4,7-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7/c13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9/h1-5H,(H6,13,14,15,17,18,19)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYLWPVRPXGIIP-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC3=C(N=C(N=C3N=C2N)N)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Triamterene-d5: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the physical, chemical, and biological properties of the deuterated potassium-sparing diuretic, Triamterene-d5.

Introduction

This compound is the deuterated analog of Triamterene (B1681372), a well-established potassium-sparing diuretic. Its primary application in research and pharmaceutical development is as an internal standard for the quantitative analysis of Triamterene in biological matrices using mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The incorporation of five deuterium (B1214612) atoms on the phenyl ring provides a distinct mass shift, enabling precise and accurate quantification of the parent drug without interfering with its chemical properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and use in analytical methods, and a visualization of its biological mechanism of action.

Physical and Chemical Properties

This compound is a yellow to dark yellow solid. Its key physical and chemical properties are summarized in the table below.

PropertyValue
IUPAC Name 6-(2,3,4,5,6-pentadeuteriophenyl)pteridine-2,4,7-triamine
Synonyms 6-(Phenyl-d5)-2,4,7-pteridinetriamine, 2,4,7-Triamino-6-(phenyl-d5)pteridine
CAS Number 1189922-23-3
Molecular Formula C₁₂H₆D₅N₇
Molecular Weight 258.29 g/mol
Appearance Yellow to Dark Yellow Solid
Melting Point >300°C (decomposes)[1]
Solubility Slightly soluble in DMSO and Methanol[2]
Purity Typically >98%
Isotopic Enrichment ≥99% deuterated forms (d1-d5)[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound follows the established synthetic route for Triamterene, with the key modification of using a deuterated starting material. The primary precursor is phenylacetonitrile-d5.

Reaction Scheme:

The synthesis is a two-step process:

  • Formation of 5-nitroso-2,4,6-triaminopyrimidine (B18466): This intermediate is synthesized by the nitrosation of 2,4,6-triaminopyrimidine.

  • Condensation and Cyclization: 5-nitroso-2,4,6-triaminopyrimidine is then condensed with phenylacetonitrile-d5 in the presence of a base to yield this compound.[2][3]

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Condensation & Cyclization 2,4,6-Triaminopyrimidine 2,4,6-Triaminopyrimidine Nitrosation Nitrosation 2,4,6-Triaminopyrimidine->Nitrosation Nitrous Acid 5-nitroso-2,4,6-triaminopyrimidine 5-nitroso-2,4,6-triaminopyrimidine Nitrosation->5-nitroso-2,4,6-triaminopyrimidine Phenylacetonitrile-d5 Phenylacetonitrile-d5 Condensation Condensation Phenylacetonitrile-d5->Condensation Base (e.g., Sodium Methoxide) This compound This compound Condensation->this compound 5-nitroso-2,4,6-triaminopyrimidine_ref 5-nitroso-2,4,6-triaminopyrimidine 5-nitroso-2,4,6-triaminopyrimidine_ref->Condensation

Synthesis workflow for this compound.

Detailed Protocol (adapted from Triamterene synthesis):

  • Reaction Setup: In a reaction vessel, combine 5-nitroso-2,4,6-triaminopyrimidine and phenylacetonitrile-d5 in a suitable aprotic polar solvent such as N,N-dimethylacetamide (DMAC).

  • Base Addition: Add a base, such as sodium methoxide (B1231860) or sodium hydroxide, to the mixture under agitation.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 90-120°C for several hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and isolate the crude this compound product by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as DMAC, to yield the final high-purity this compound.

Quantification of Triamterene using this compound by LC-MS/MS

This compound is an ideal internal standard for the quantification of Triamterene in biological samples due to its similar chemical and physical properties and distinct mass.

Sample Preparation (Plasma):

  • Aliquoting: Transfer a known volume of plasma sample into a clean tube.

  • Internal Standard Spiking: Add a known amount of this compound solution to the plasma sample.

  • Protein Precipitation: Add a protein precipitating agent, such as acetonitrile (B52724) or methanol, to the sample.

  • Vortexing and Centrifugation: Vortex the sample to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

Analytical_Workflow Plasma_Sample Plasma Sample Spike_IS Spike with this compound Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Vortex & Centrifuge Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Evaporation Evaporate to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis

Workflow for sample preparation and analysis.

Chromatographic and Mass Spectrometric Conditions:

  • Chromatographic Column: A C18 reverse-phase column is typically used for separation.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The precursor to product ion transitions for both Triamterene and this compound are monitored for quantification.

Biological Activity and Signaling Pathway

The pharmacological activity of Triamterene, and by extension, the biological context for the use of this compound as an internal standard, is its action as a potassium-sparing diuretic. This effect is achieved through the direct blockage of the epithelial sodium channel (ENaC) in the late distal convoluted tubule and collecting duct of the nephron.

Mechanism of Action:

ENaC is a crucial channel for sodium reabsorption in the kidneys. The influx of sodium through ENaC creates a negative luminal potential, which drives the secretion of potassium into the tubular fluid. Triamterene directly binds to and inhibits ENaC, thereby reducing sodium reabsorption. This inhibition diminishes the driving force for potassium secretion, leading to a potassium-sparing diuretic effect.

ENaC_Signaling_Pathway cluster_lumen Tubular Lumen cluster_cell Principal Cell cluster_blood Blood Na_ion Na+ ENaC ENaC Na_ion->ENaC Reabsorption K_ion_lumen K+ Triamterene Triamterene Triamterene->ENaC Blockade NaK_ATPase Na+/K+ ATPase ENaC->NaK_ATPase ROMK ROMK ROMK->K_ion_lumen Secretion K_ion_cell K+ NaK_ATPase->K_ion_cell Na_ion_blood Na+ NaK_ATPase->Na_ion_blood K_ion_cell->ROMK K_ion_blood K+ K_ion_blood->NaK_ATPase

Mechanism of Triamterene action on ENaC.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals involved in the study of Triamterene. Its well-defined physical and chemical properties, coupled with its role as a stable isotope-labeled internal standard, ensure the accuracy and reliability of bioanalytical methods. A thorough understanding of its synthesis, analytical application, and the biological pathway of its non-deuterated counterpart is crucial for its effective utilization in advancing pharmaceutical research.

References

Technical Guide: Solubility and Analysis of Triamterene-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Triamterene-d5 in dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727). It includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of both the compound's mechanism of action and a typical experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, analytical chemistry, and drug development.

Introduction to this compound

This compound is the deuterated form of Triamterene, a potassium-sparing diuretic.[1][2][3] It is primarily used as an internal standard for the quantification of Triamterene in biological samples via mass spectrometry (GC-MS or LC-MS).[4] Triamterene itself functions by inhibiting the epithelial sodium channel (ENaC) in the kidneys, which leads to a diuretic effect without significant potassium loss.[5][6][7] Understanding the solubility of this compound in common laboratory solvents like DMSO and methanol is critical for the preparation of stock solutions, analytical standards, and for conducting various in vitro and in vivo studies.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its handling, formulation, and bioavailability. The following table summarizes the available quantitative and qualitative solubility data for this compound in DMSO and methanol.

CompoundSolventSolubilityConcentration (Molar)Source
This compound DMSO≥ 1 mg/mL≥ 3.87 mM[1]
This compound DMSO-10 mM[]
This compound DMSOSlightly soluble-[4]
This compound MethanolSlightly soluble-[4]

Note: The notation "≥" indicates that the saturation point was not reached at this concentration.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9][10] The following protocol provides a generalized procedure for determining the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a specified solvent (e.g., DMSO, methanol) at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of choice (e.g., DMSO, Methanol)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately dispense a known volume of the selected solvent (e.g., 1 mL) into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). The samples should be agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[12]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant from each vial. Be cautious not to disturb the solid pellet at the bottom.

  • Dilution: Dilute the supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical method being used.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mM.

Visualizations: Signaling Pathways and Workflows

Mechanism of Action: Inhibition of the Epithelial Sodium Channel (ENaC)

Triamterene exerts its diuretic effect by directly blocking the epithelial sodium channels (ENaC) located on the luminal membrane of the principal cells in the late distal convoluted tubule and collecting ducts of the kidney.[5][6][13] This inhibition prevents the reabsorption of sodium ions from the tubular fluid back into the blood. Consequently, more sodium and water are excreted in the urine, leading to a diuretic effect. By blocking sodium reabsorption, the electrochemical gradient that drives potassium secretion into the tubule is reduced, thus conserving potassium.[5][14]

ENaC_Inhibition cluster_0 Principal Cell (Kidney Tubule) cluster_lumen Tubular Lumen cluster_blood Blood (Interstitial Side) ENaC Epithelial Sodium Channel (ENaC) Na_K_ATPase Na+/K+ ATPase ENaC->Na_K_ATPase Na+ influx K_ion_lumen K+ Na_K_ATPase->K_ion_lumen K+ Secretion (Reduced) Na_ion_blood Na+ Na_K_ATPase->Na_ion_blood Pumped out Na_ion_lumen Na+ Na_ion_lumen->ENaC Reabsorption K_ion_blood K+ K_ion_blood->Na_K_ATPase Pumped in Triamterene This compound Triamterene->ENaC BLOCKS

Mechanism of this compound Action
Experimental Workflow: Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the equilibrium solubility of a compound.

Solubility_Workflow start Start prep Add excess this compound and known volume of solvent to vial start->prep equilibrate Equilibrate on shaker (e.g., 24-48h at 25°C) prep->equilibrate separate Centrifuge to separate solid and liquid phases equilibrate->separate collect Collect clear supernatant separate->collect dilute Dilute supernatant for analysis collect->dilute analyze Quantify concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate Solubility (mg/mL or mM) analyze->calculate end End calculate->end

Solubility Determination Workflow

References

Stability of Triamterene-d5 Solid Form at -20°C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the solid form of Triamterene-d5 when stored at -20°C. This compound, a deuterated analog of the potassium-sparing diuretic Triamterene, is primarily utilized as an internal standard in pharmacokinetic and bioequivalence studies. Ensuring its stability is paramount for accurate and reliable analytical results. This document outlines the theoretical basis for its stability, potential degradation pathways, and detailed protocols for stability assessment in accordance with international guidelines.

Introduction to this compound and Solid-State Stability

Triamterene is a pteridine (B1203161) derivative that acts as a diuretic by blocking epithelial sodium channels in the kidneys. Its deuterated isotopologue, this compound, is chemically identical but has five hydrogen atoms replaced by deuterium. This isotopic substitution, while minimally affecting its chemical properties, provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification.

The solid-state stability of a pharmaceutical compound is a critical attribute that can influence its purity, potency, and safety over time. Factors such as temperature, light, and humidity can induce chemical degradation or physical changes. For isotopically labeled standards like this compound, maintaining chemical and isotopic purity is essential for the validity of the analytical methods in which they are employed.

While specific long-term stability studies on this compound at -20°C are not extensively published in peer-reviewed literature, several suppliers of this compound recommend storage at this temperature and indicate a shelf-life of at least four years. The stability of deuterated compounds is often enhanced due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic and chemical degradation processes.

Data on Storage and Stability

The following table summarizes the recommended storage conditions and reported stability for this compound based on commercially available product information.

ParameterValueReference
Recommended Storage Temperature -20°C
Reported Shelf-Life ≥ 4 years
Physical Appearance Yellow to Dark Yellow Solid
Molecular Formula C₁₂H₆D₅N₇
Molecular Weight 258.29 g/mol

Potential Degradation Pathways

Forced degradation studies on the non-deuterated Triamterene provide insights into its potential degradation pathways under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. These studies are crucial for developing stability-indicating analytical methods. While the deuteration in this compound is on the phenyl ring, which is not the most reactive part of the molecule, the overall degradation pathways are expected to be similar to those of Triamterene.

A simplified potential degradation pathway for Triamterene could involve oxidation or hydrolysis of the pteridine ring system, although it is generally considered stable. The primary metabolism of Triamterene in vivo involves hydroxylation of the phenyl group to form 4'-hydroxytriamterene, which is then sulfated. While this is a metabolic pathway, the initial hydroxylation step could potentially be mimicked under strong oxidative conditions in vitro.

Below is a conceptual diagram illustrating a simplified potential degradation pathway.

G Simplified Potential Degradation Pathway of Triamterene Triamterene Triamterene DegradationProduct Oxidative/Hydrolytic Degradation Products Triamterene->DegradationProduct Stress Conditions (e.g., Oxidation, Hydrolysis)

Caption: Simplified potential degradation pathway of Triamterene.

Experimental Protocols for Stability Assessment

A comprehensive stability testing protocol for solid this compound at -20°C should be designed in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2).

Stability Study Design

A long-term stability study should be conducted to evaluate the physical and chemical stability of this compound.

  • Storage Condition: -20°C ± 5°C.

  • Time Points: 0, 3, 6, 9, 12, 18, 24, 36, and 48 months.

  • Batches: At least one batch of this compound solid material.

  • Container Closure System: The material should be stored in a well-sealed, opaque container to protect it from light and moisture.

The workflow for the stability testing is outlined in the diagram below.

G Experimental Workflow for this compound Stability Testing Start Receive and Characterize This compound Batch (t=0) Store Store at -20°C Start->Store Sample Withdraw Samples at Scheduled Time Points Store->Sample Analyze Perform Analytical Tests Sample->Analyze Data Analyze Data and Assess Stability Analyze->Data Report Generate Stability Report Data->Report

Caption: Workflow for this compound solid-state stability testing.

Analytical Methods

A stability-indicating analytical method is required to separate and quantify this compound from any potential degradation products. A high-performance liquid chromatography (HPLC) method with UV or mass spectrometric (MS) detection is suitable.

4.2.1. High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC (RP-HPLC) method can be developed and validated for the assay and purity determination of this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm or 360 nm) or mass spectrometry for higher specificity.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

4.2.2. Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Validation parameters should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. This can be demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Acceptance Criteria

The following table provides example acceptance criteria for the stability study of this compound solid form.

TestAcceptance Criteria
Appearance Yellow to Dark Yellow Solid, no change in physical appearance.
Assay (by HPLC) 98.0% - 102.0% of the initial value.
Purity (by HPLC) No significant increase in total impurities. No single impurity > 0.5%.
Isotopic Purity (by MS) No significant change from the initial isotopic distribution.

Summary and Conclusion

The available data from commercial suppliers, coupled with the theoretical understanding of the kinetic isotope effect, suggests that the solid form of this compound is highly stable when stored at the recommended temperature of -20°C. While public-domain, in-depth experimental studies are scarce, a robust stability testing program, as outlined in this guide, can formally establish the shelf-life and ensure the continued quality and reliability of this compound as an internal standard for critical bioanalytical applications. The provided experimental protocols, based on ICH guidelines and established analytical techniques for Triamterene, offer a framework for researchers and drug development professionals to conduct a thorough stability assessment.

An In-depth Technical Guide to the Synthesis and Purification of Triamterene-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and purification of Triamterene-d5, a deuterated analog of the potassium-sparing diuretic, Triamterene (B1681372). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a detailed understanding of the preparation of this stable isotope-labeled compound. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Triamterene, enabling precise quantification by mass spectrometry-based assays.

Overview of this compound

This compound is a synthetic derivative of Triamterene in which five hydrogen atoms on the phenyl ring are replaced with deuterium (B1214612) atoms. This isotopic labeling provides a distinct mass difference, making it an ideal internal standard for bioanalytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 6-(phenyl-d5)-2,4,7-pteridinetriamine[1][]
Synonyms 2,4,7-Triamino-6-(phenyl-d5)pteridine[1]
CAS Number 1189922-23-3[1][3]
Molecular Formula C₁₂H₆D₅N₇[1][3]
Molecular Weight 258.3 g/mol [3]
Appearance Yellow to dark yellow solid[]
Purity >95% (HPLC), Isotopic Enrichment: >95%
Solubility Slightly soluble in DMSO and Methanol[1]

Synthetic Pathway

The synthesis of this compound is analogous to the established synthesis of unlabeled Triamterene. The key strategy involves the use of a deuterated starting material, specifically benzyl-d5 cyanide, which is condensed with 5-nitroso-2,4,6-triaminopyrimidine (B18466).

The overall synthetic workflow can be visualized as a two-step process, starting with the synthesis of the deuterated intermediate.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Benzyl-d5 Cyanide cluster_step2 Step 2: Synthesis of this compound cluster_purification Purification Benzyl-d5_chloride Benzyl-d5 Chloride Benzyl-d5_cyanide Benzyl-d5 Cyanide Benzyl-d5_chloride->Benzyl-d5_cyanide Kolbe Nitrile Synthesis NaCN Sodium Cyanide NaCN->Benzyl-d5_cyanide Triamterene-d5_crude Crude this compound Benzyl-d5_cyanide->Triamterene-d5_crude Condensation 5-nitroso-2,4,6-triaminopyrimidine 5-Nitroso-2,4,6- triaminopyrimidine 5-nitroso-2,4,6-triaminopyrimidine->Triamterene-d5_crude Triamterene-d5_pure Pure this compound Triamterene-d5_crude->Triamterene-d5_pure Recrystallization / HPLC

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of Benzyl-d5 Cyanide

The preparation of benzyl-d5 cyanide follows the principles of the Kolbe nitrile synthesis, a well-established method for the preparation of nitriles.

Reaction:

C₆D₅CH₂Cl + NaCN → C₆D₅CH₂CN + NaCl

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Benzyl-d5 chloride131.6110.0 g0.076 mol
Sodium cyanide49.014.4 g0.090 mol
Ethanol (B145695) (95%)-100 mL-
Water-50 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in water.

  • To this solution, add the ethanol.

  • Slowly add benzyl-d5 chloride to the stirred solution.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium chloride.

  • The filtrate is subjected to distillation to remove the ethanol.

  • The remaining aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude benzyl-d5 cyanide.

  • The crude product can be further purified by vacuum distillation.

Synthesis of this compound

The final step involves the condensation of benzyl-d5 cyanide with 5-nitroso-2,4,6-triaminopyrimidine.

Reaction:

C₆D₅CH₂CN + C₄H₅N₅O → C₁₂H₆D₅N₇ + H₂O

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Benzyl-d5 cyanide122.195.0 g0.041 mol
5-Nitroso-2,4,6-triaminopyrimidine155.136.36 g0.041 mol
Sodium methoxide (B1231860)54.022.44 g0.045 mol
N,N-Dimethylacetamide (DMAC)-100 mL-

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 5-nitroso-2,4,6-triaminopyrimidine and N,N-dimethylacetamide (DMAC).

  • To this stirred suspension, add benzyl-d5 cyanide.

  • Slowly add sodium methoxide to the reaction mixture.

  • Heat the mixture to 90-100 °C and maintain this temperature for 5-7 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated crude this compound is collected by filtration and washed with a small amount of cold ethanol.

Purification of this compound

Purification of the crude this compound is crucial to achieve the high purity required for its use as an internal standard. Recrystallization is a highly effective method for this purpose.

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in hot DMAC Crude_Product->Dissolution Hot_Filtration Hot Filtration (to remove insoluble impurities) Dissolution->Hot_Filtration Crystallization Cool to room temperature (Crystals form) Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Wash with cold Ethanol Vacuum_Filtration->Washing Drying Dry under vacuum Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: Purification workflow for this compound.

Recrystallization Protocol:

  • Transfer the crude this compound to a clean Erlenmeyer flask.

  • Add a minimal amount of hot N,N-dimethylacetamide (DMAC) to dissolve the solid completely. The solution should be heated to around 110-120 °C.

  • If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Allow the clear, hot solution to cool slowly to room temperature.

  • As the solution cools, pure crystals of this compound will form.

  • Once crystallization is complete, collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any residual solvent and soluble impurities.

  • Dry the purified crystals under vacuum to obtain the final product.

For even higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Table 2: HPLC Parameters for Analysis and Purification of Triamterene

ParameterConditionReference
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase Acetonitrile and 0.03 M orthophosphoric acid (pH 2.3) (50:50, v/v)[4]
Flow Rate 1.0 - 2.0 mL/min[4]
Detection UV at 220 nm or 365 nm (excitation) and 440 nm (emission) for fluorescence[4][5]
Temperature Ambient[4]

Analytical Characterization

The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed using various analytical techniques.

Table 3: Analytical Techniques for Characterization of this compound

TechniquePurposeExpected Results
¹H NMR To confirm the absence of protons on the phenyl ring and the presence of other protons.Absence of signals in the aromatic region corresponding to the phenyl group.
²H NMR To confirm the presence and location of deuterium atoms.Signals corresponding to the deuterium atoms on the phenyl ring.
Mass Spectrometry (MS) To confirm the molecular weight and isotopic enrichment.A molecular ion peak at m/z corresponding to the molecular weight of this compound (e.g., [M+H]⁺ at 259.3).
HPLC To determine the chemical purity.A single major peak indicating high purity (>95%).

Conclusion

This technical guide outlines a robust and reproducible methodology for the synthesis and purification of this compound. The described two-step synthesis, starting from commercially available deuterated precursors, followed by a straightforward purification protocol, provides a reliable route to obtaining high-purity this compound. The detailed experimental procedures and analytical methods will be valuable for researchers and scientists involved in the development and application of stable isotope-labeled internal standards for bioanalytical studies.

References

A Technical Guide to Triamterene-d5: Sourcing and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Triamterene-d5, a deuterated analog of the potassium-sparing diuretic Triamterene. This document furnishes detailed information on suppliers, purchasing, and the application of this compound as an internal standard in analytical methodologies. Furthermore, it elucidates the mechanism of action of its non-deuterated counterpart, Triamterene, through signaling pathway diagrams.

This compound: Supplier and Purchasing Information

This compound is primarily utilized as an internal standard for the quantification of Triamterene in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Its deuteration provides a distinct mass signature, allowing for accurate quantification of the non-deuterated analyte. Several chemical suppliers offer this compound for research purposes. The following tables summarize the available quantitative data from various suppliers.

Table 1: Supplier Information for this compound

SupplierWebsiteContact Information
Cayman Chemical--INVALID-LINK--Available on website
MedChemExpress--INVALID-LINK--Available on website
BOC Sciences--INVALID-LINK--Available on website
Simson Pharma Limited--INVALID-LINK--Available on website
Pharmaffiliates--INVALID-LINK--Available on website
Sussex Research--INVALID-LINK--Available on website
Mithridion--INVALID-LINK--Available on website

Table 2: Product Specifications of this compound from Various Suppliers

SupplierCatalog NumberPurityMolecular FormulaMolecular Weight ( g/mol )
Cayman Chemical33815≥99% deuterated forms (d1-d5)[1]C₁₂H₆D₅N₇258.3[1]
MedChemExpressHY-112009SNot SpecifiedNot SpecifiedNot Specified
BOC SciencesNot Specified>98%[2]C₁₂H₆D₅N₇[2]258.26[2]
Simson Pharma LimitedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
PharmaffiliatesPASTI-084280Not SpecifiedC₁₂H₆D₅N₇258.29[3]
Sussex ResearchSI200130>95% (HPLC)[4]C₁₂H₆D₅N₇258.29[4]
MithridionNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Table 3: Purchasing Information for this compound

SupplierAvailable QuantitiesPrice (USD)
MedChemExpress1 mg, 5 mg$285 (1 mg), $485 (5 mg)[5]
Sussex Research10 mg, 25 mg$300 (for 10mg or 25mg, with a $125 fee for orders under $500)[4]
Mithridion100 mg$1,841.60[6]

Note: Pricing and availability are subject to change. Please consult the supplier's website for the most current information. Some suppliers require a registered account to view pricing.

Experimental Protocol: Quantification of Triamterene using this compound as an Internal Standard

The following is a detailed methodology for the simultaneous determination of Triamterene and another compound in human plasma via liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilizing this compound as an internal standard.

2.1. Materials and Reagents

  • Triamterene

  • This compound (Internal Standard)

  • Human plasma

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (0.1%)

  • Water (deionized)

  • Zorbax Eclipse Plus RRHD C18 column (2.1 mm × 50 mm, 1.7 μm)[4]

2.2. Instrumentation

  • Liquid chromatograph coupled with a triple quadrupole tandem mass spectrometer.

2.3. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid:methanol:acetonitrile (5:4:1) and 0.1% formic acid in water.[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Column: Zorbax Eclipse Plus RRHD C18 (2.1 mm × 50 mm, 1.7 μm).[4]

  • Total Chromatogram Time: 5.2 minutes.[4]

2.4. Mass Spectrometry Conditions

  • Ionization Mode: Positive electrospray ionization (ESI+) for Triamterene and this compound.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[4]

  • MRM Transitions:

    • Triamterene: m/z 254.0 → 237.1[4]

    • This compound: m/z 259.1 → 242.2[4]

2.5. Sample Preparation

  • Specific details on plasma sample preparation (e.g., protein precipitation, solid-phase extraction) would need to be optimized based on laboratory-specific procedures. The internal standard, this compound, is added to the plasma sample before any extraction steps to account for analyte loss during sample processing.

2.6. Validation

  • The method should be validated over a specific concentration range (e.g., 0.5–200 ng/mL for Triamterene).[4]

Mechanism of Action and Signaling Pathways

Triamterene functions by directly blocking the epithelial sodium channel (ENaC) located on the apical membrane of the principal cells in the late distal tubule and collecting duct of the kidney.[2][7][8] This inhibition prevents the reabsorption of sodium from the tubular fluid into the cells.

Triamterene_Mechanism cluster_membrane Apical Membrane of Principal Cell cluster_lumen Tubular Lumen cluster_cell Principal Cell ENaC Epithelial Sodium Channel (ENaC) Na_in_cell Na+ ENaC->Na_in_cell Na_ion Na+ Na_ion->ENaC Reabsorption Triamterene Triamterene Triamterene->ENaC Inhibition

Caption: Mechanism of Triamterene action on the epithelial sodium channel (ENaC).

The regulation of ENaC itself is a complex process involving multiple signaling pathways. The following diagram illustrates a simplified overview of the aldosterone-mediated regulation of ENaC, a key hormonal control mechanism.

ENaC_Regulation_Pathway Aldosterone (B195564) Aldosterone MineralocorticoidReceptor Mineralocorticoid Receptor (MR) Aldosterone->MineralocorticoidReceptor Binds to PI3K PI3-Kinase MineralocorticoidReceptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 SGK1 SGK1 (Serum/glucocorticoid- regulated kinase 1) PIP3->SGK1 Activates Nedd4_2 Nedd4-2 (Ubiquitin Ligase) SGK1->Nedd4_2 Phosphorylates & Inhibits ENaC_activity Increased ENaC Surface Expression & Activity SGK1->ENaC_activity Increases ENaC_ub ENaC Ubiquitination & Degradation Nedd4_2->ENaC_ub Promotes ENaC_ub->ENaC_activity Decreases

Caption: Simplified aldosterone signaling pathway regulating ENaC activity.

Conclusion

This compound is an essential tool for the accurate quantification of Triamterene in research and clinical settings. This guide provides a comprehensive starting point for sourcing this compound and implementing it in an LC-MS/MS workflow. The provided diagrams offer a clear visualization of the underlying mechanism of action of Triamterene, which is crucial for professionals in drug development and related scientific fields.

References

Methodological & Application

Application Note: Quantitative Analysis of Triamterene in Human Plasma by LC-MS/MS Using Triamterene-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triamterene is a potassium-sparing diuretic used in the management of hypertension and edema. Accurate and reliable quantification of Triamterene in biological matrices is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique offering high sensitivity and selectivity for bioanalysis.

A significant challenge in LC-MS/MS-based quantification is the variability introduced during sample preparation and analysis, including matrix effects which can cause ion suppression or enhancement. The use of a stable isotope-labeled internal standard (IS), such as Triamterene-d5, is the gold standard for mitigating these issues. A deuterated internal standard is chemically and physically almost identical to the analyte, ensuring it behaves similarly throughout the extraction, chromatography, and ionization processes. This co-eluting, mass-distinct standard allows for the correction of analytical variability, leading to highly accurate and precise quantification.

This application note provides a detailed protocol for the quantification of Triamterene in human plasma using this compound as an internal standard with LC-MS/MS.

Principle of Isotope Dilution Mass Spectrometry

The core of this method relies on the principle of isotope dilution, where a known quantity of the isotopically labeled standard (this compound) is added to the unknown sample containing the analyte (Triamterene). The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. Any sample loss or variation in instrument response will affect both compounds equally. Therefore, the ratio of the analyte's peak area to the internal standard's peak area remains constant and is directly proportional to the analyte's concentration.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A Plasma Sample (Unknown Triamterene Conc.) B Spike with known amount of this compound (IS) A->B C Protein Precipitation & Centrifugation B->C D Supernatant for Analysis C->D E LC Separation (Co-elution of Analyte & IS) D->E F MS/MS Detection (Different m/z) E->F G Peak Area Ratio (Triamterene / this compound) F->G H Quantification via Calibration Curve G->H I Accurate Triamterene Concentration H->I

Caption: Workflow for quantification using a deuterated internal standard.

Experimental Protocols

1. Materials and Reagents

  • Analyte: Triamterene (Reference Standard)

  • Internal Standard: this compound (C₁₂H₆D₅N₇, MW: 258.29)

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Biological Matrix: Blank human plasma (K2-EDTA)

2. Standard Solutions Preparation

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Triamterene and this compound in methanol to prepare 1 mg/mL primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Triamterene stock solution with 50:50 methanol:water to create calibration curve standards.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.

  • Label microcentrifuge tubes for each calibrator, quality control (QC), and unknown sample.

  • Pipette 100 µL of the respective sample (calibrator, QC, or unknown plasma) into the appropriately labeled tube.

  • Add 20 µL of the Internal Standard Spiking Solution (100 ng/mL this compound) to every tube.

  • Vortex briefly (approx. 5 seconds) to mix.

  • Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 30 seconds to ensure complete mixing and precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant (approximately 350-400 µL) to a clean autosampler vial.

  • The samples are now ready for injection into the LC-MS/MS system.

start Start plasma Pipette 100 µL Plasma Sample start->plasma add_is Add 20 µL This compound IS plasma->add_is vortex1 Vortex Mix (5 sec) add_is->vortex1 add_acn Add 300 µL Cold Acetonitrile vortex1->add_acn vortex2 Vortex Vigorously (30 sec) add_acn->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex2->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

Caption: Sample preparation workflow using protein precipitation.

4. LC-MS/MS Instrumentation and Conditions

The following parameters are based on a validated method for the analysis of Triamterene.

Parameter Condition
LC System UPLC or HPLC system capable of pressures up to 600 bar
Column Zorbax Eclipse Plus RRHD C18 (2.1 mm × 50 mm, 1.7 µm)
Column Temperature 40°C
Mobile Phase Isocratic: 50% (0.1% Formic Acid in Water) : 40% Methanol : 10% Acetonitrile(Note: Based on interpretation of published abstract)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Total Run Time ~5 minutes
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 500°C
IonSpray Voltage 5500 V
Detection Mode Multiple Reaction Monitoring (MRM)

Table 1: LC-MS/MS Method Parameters.

MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Triamterene254.0237.1100Optimize on system
This compound (IS) 259.1242.2100Optimize on system

Table 2: Multiple Reaction Monitoring (MRM) transitions for Triamterene and its internal standard.

Data and Performance Characteristics

Method Validation Summary

A full method validation should be performed according to regulatory guidelines (e.g., FDA M10 Bioanalytical Method Validation). The following table summarizes the key validation parameters and typical acceptance criteria.

Parameter Result / Acceptance Criteria Description
Linearity Range 0.5–200 ng/mLThe concentration range over which the method is accurate, precise, and linear.
Correlation Coefficient (r²) ≥ 0.99A measure of the goodness of fit for the linear regression of the calibration curve.
Intra-day Accuracy & Precision Accuracy: within ±15% of nominal (±20% at LLOQ)Precision (%CV): ≤15% (≤20% at LLOQ)The closeness of agreement between results from multiple analyses of the same sample within a single day.
Inter-day Accuracy & Precision Accuracy: within ±15% of nominal (±20% at LLOQ)Precision (%CV): ≤15% (≤20% at LLOQ)The closeness of agreement between results from analyses of the same sample on different days.
Extraction Recovery Consistent, precise, and reproducible.The efficiency of the extraction process, measured by comparing the analyte response from an extracted sample to that of a post-extraction spiked sample.
Matrix Effect IS-normalized matrix factor should have a %CV ≤15%.The effect of co-eluting matrix components on the ionization of the analyte. The use of this compound is expected to normalize any significant matrix effects.
Lower Limit of Quantification (LLOQ) 0.5 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.

Table 3: Summary of Method Performance and Typical Acceptance Criteria.

Conclusion

This application note outlines a robust, sensitive, and specific LC-MS/MS method for the quantification of Triamterene in human plasma. The use of the stable isotope-labeled internal standard, this compound, is critical for ensuring high accuracy and precision by compensating for matrix effects and other sources of analytical variability. The described sample preparation protocol using protein precipitation is simple and rapid, making it suitable for high-throughput analysis in clinical and research settings. The method is well-suited for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of Triamterene.

The Role of Triamterene-d5 in Establishing Bioequivalence: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of generic drug development, establishing bioequivalence is a critical step for regulatory approval. This process relies on robust bioanalytical methods to accurately quantify drug concentrations in biological matrices. For the diuretic and antihypertensive agent Triamterene (B1681372), the use of a deuterated internal standard, Triamterene-d5, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for ensuring the precision and reliability of pharmacokinetic data. This document provides detailed application notes and protocols for the utilization of this compound in bioequivalence studies.

Application Notes

The fundamental principle behind using a stable isotope-labeled internal standard like this compound is its near-identical physicochemical properties to the analyte, Triamterene.[1] By replacing five hydrogen atoms with deuterium, the molecular weight of this compound is increased, allowing for its differentiation from the unlabeled drug by the mass spectrometer.[2] However, its behavior during sample extraction, chromatographic separation, and ionization remains virtually identical to that of Triamterene.[1][3] This co-elution characteristic is crucial as it allows this compound to effectively compensate for any variability that may occur during the analytical process, such as extraction losses or matrix effects (ion suppression or enhancement).[4][5] The use of a deuterated internal standard is highly recommended by regulatory agencies for bioanalytical method development.[6]

By adding a known concentration of this compound to all samples, including calibration standards, quality controls, and the study samples, a consistent reference is established. The final concentration of Triamterene in the study samples is then determined by calculating the peak area ratio of Triamterene to this compound. This normalization process significantly enhances the accuracy and precision of the quantitative results, which is paramount in bioequivalence studies where subtle differences in drug absorption and bioavailability are being assessed.[4]

Experimental Protocols

A bioequivalence study for a Triamterene-containing product typically involves a randomized, two-period, two-sequence, single-dose crossover design in healthy volunteers.[7] The core of the study lies in the bioanalytical method used to measure the concentration of Triamterene in plasma samples collected from the subjects over a specified period.

Bioanalytical Method: Simultaneous Determination of Triamterene and Hydrochlorothiazide in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of Triamterene and Hydrochlorothiazide, utilizing this compound as the internal standard for Triamterene.[2]

1. Preparation of Stock and Working Solutions:

  • Stock Solutions: Prepare individual stock solutions of Triamterene and this compound in a suitable organic solvent, such as methanol, at a concentration of 1 mg/mL.[1]

  • Working Solutions: Prepare serial dilutions of the Triamterene stock solution to create working solutions for calibration curve standards and quality control (QC) samples. A separate working solution of this compound is also prepared for spiking into the samples.

2. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of a suitable extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

The following table summarizes the typical instrument parameters for the analysis of Triamterene and this compound.

ParameterCondition
Liquid Chromatography
ColumnZorbax Eclipse Plus RRHD C18 (2.1 mm × 50 mm, 1.7 µm)[2]
Mobile PhaseIsocratic elution with 0.1% formic acid in water and a mixture of 0.1% formic acid in methanol:acetonitrile (5:4:1)[2]
Flow Rate0.4 mL/min[2]
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
InstrumentTriple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)[2]
Multiple Reaction Monitoring (MRM) Transitions
Triamterenem/z 254.0 → 237.1[2]
This compoundm/z 259.1 → 242.2[2]

4. Method Validation:

The bioanalytical method must be fully validated according to international guidelines.[6] Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent and reproducible
Matrix Effect Investigated to ensure no significant ion suppression or enhancement
Stability Analyte stability established under various conditions (freeze-thaw, short-term, long-term)

Data Presentation

The pharmacokinetic parameters of Triamterene are calculated from the plasma concentration-time data. For a bioequivalence study, the key parameters are Cmax (maximum plasma concentration), AUC0-t (area under the plasma concentration-time curve from time zero to the last measurable concentration), and AUC0-∞ (area under the plasma concentration-time curve from time zero to infinity).

Table 1: Pharmacokinetic Parameters of Triamterene

ParameterValue
Time to Peak (Tmax)~1.5 hours[8]
Terminal Half-Life (t1/2)~255 minutes[8][9]
Bioavailability (Oral)~52%[9][10]
Major Metabolitep-hydroxytriamterene sulfuric acid ester[10][11]

Table 2: Bioequivalence Acceptance Criteria

For two products to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ for Triamterene must fall within the acceptance range of 80.00% to 125.00%.[12]

Visualizations

Bioequivalence_Workflow cluster_clinical Clinical Phase cluster_bioanalytical Bioanalytical Phase cluster_statistical Statistical Analysis Subject Healthy Volunteers Dosing Drug Administration (Test & Reference Products) Subject->Dosing Sampling Blood Sample Collection Dosing->Sampling Preparation Plasma Sample Preparation (with this compound) Sampling->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Data Quantification Analysis->Quantification PK Pharmacokinetic Parameter Calculation Quantification->PK BE_Test Bioequivalence Statistical Tests PK->BE_Test Report Final Report BE_Test->Report

Caption: Experimental workflow for a Triamterene bioequivalence study.

Triamterene_Metabolism Triamterene Triamterene Metabolite1 p-hydroxytriamterene (Phase I) Triamterene->Metabolite1 Hydroxylation (Liver) Excretion Renal Excretion Triamterene->Excretion Unchanged Metabolite2 p-hydroxytriamterene sulfuric acid ester (Phase II) (Active Metabolite) Metabolite1->Metabolite2 Sulfation Metabolite2->Excretion

Caption: Metabolic pathway of Triamterene.

References

Application Notes and Protocols for the Quantification of Triamterene in Human Urine using Triamterene-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative analysis of Triamterene (B1681372) in human urine samples using its deuterated internal standard, Triamterene-d5, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Triamterene is a potassium-sparing diuretic used in the treatment of hypertension and edema. Monitoring its concentration in urine is essential for understanding its excretion profile and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for variations in sample preparation and instrument response, leading to high accuracy and precision.[1]

Metabolic Pathway of Triamterene

Triamterene is primarily metabolized in the liver via phase I hydroxylation to form 4'-hydroxytriamterene. This active metabolite is then conjugated in a phase II reaction to form 4'-hydroxytriamterene sulfate, which is the major metabolite excreted in urine.[2]

Triamterene_Metabolism Triamterene Triamterene Hydroxytriamterene 4'-hydroxytriamterene Triamterene->Hydroxytriamterene Phase I (Hydroxylation) Sulfate_Conjugate 4'-hydroxytriamterene sulfate (Major Metabolite) Hydroxytriamterene->Sulfate_Conjugate Phase II (Sulfation)

Fig. 1: Metabolic pathway of Triamterene.

Experimental Protocol

This protocol outlines the procedure for sample preparation and LC-MS/MS analysis of Triamterene in human urine.

Materials and Reagents
  • Triamterene certified reference standard

  • This compound certified reference standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Drug-free human urine for calibration standards and quality controls

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Triamterene and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Triamterene stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Urine)

A simple "dilute-and-shoot" method is often sufficient for urine analysis, minimizing sample preparation time and potential for analyte loss.

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the Internal Standard Working Solution (100 ng/mL this compound in 50:50 methanol:water).

  • Vortex the mixture thoroughly.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. Instrument-specific optimization may be required.

ParameterSetting
LC System Agilent 1290 Infinity II UHPLC or equivalent
Column Zorbax Eclipse Plus RRHD C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol:acetonitrile (50:50, v/v)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Agilent 6470 Triple Quadrupole MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Triamterene254.0237.1
This compound259.1242.2

Experimental Workflow

The overall workflow for the analysis is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample centrifuge Centrifugation urine_sample->centrifuge dilute_is Dilution with This compound IS centrifuge->dilute_is vortex Vortex dilute_is->vortex transfer Transfer to Vial vortex->transfer lc_separation LC Separation (C18 Column) transfer->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Internal Standard Method) ms_detection->quantification results Results quantification->results

Fig. 2: Experimental workflow for Triamterene analysis.

Quantitative Data Summary

The following table summarizes the typical validation parameters for the quantitative analysis of Triamterene in urine using this method. The data is compiled from various sources and represents expected performance.[3][4]

ParameterResult
Linearity Range 0.5 - 200 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 10.1%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 93.7% - 111.6%
Mean Recovery ~99%

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and accurate approach for the quantification of Triamterene in human urine. The simple sample preparation protocol and the high selectivity of tandem mass spectrometry make this method well-suited for high-throughput clinical and research applications. Proper method validation is essential to ensure reliable results.[5]

References

Application Note: Isocratic Elution Method for the Quantification of Triamterene and Triamterene-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the potassium-sparing diuretic, Triamterene, and its deuterated internal standard, Triamterene-d5. An alternative High-Performance Liquid Chromatography (HPLC) with UV detection method is also presented. These protocols are designed for high-throughput analysis in research and clinical settings, offering a reliable and efficient workflow for pharmacokinetic, bioequivalence, and other drug development studies.

Introduction

Triamterene is a diuretic medication used to treat fluid retention (edema) and high blood pressure. Accurate and precise quantification of Triamterene in biological matrices is crucial for clinical monitoring and pharmaceutical research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it compensates for matrix effects and variations in sample processing. This document provides a detailed isocratic elution protocol that ensures rapid and reproducible separation and detection of Triamterene and this compound.

I. LC-MS/MS Method

Chromatographic Conditions

A rapid and sensitive LC-MS/MS method has been established for the simultaneous determination of Triamterene and its internal standard. The isocratic elution provides a stable and reproducible chromatographic separation.

ParameterValue
Column Zorbax Eclipse Plus RRHD C18 (2.1 mm × 50 mm, 1.7 µm)
Mobile Phase 0.1% Formic acid in water : Methanol : Acetonitrile (B52724) (5:4:1, v/v/v)
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Run Time 5.2 minutes
Mass Spectrometry Conditions

Detection is performed using a triple quadrupole tandem mass spectrometer with positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM).

ParameterTriamtereneThis compound
Ionization Mode Positive ESIPositive ESI
Precursor Ion (m/z) 254.0259.1
Product Ion (m/z) 237.1242.2
Method Validation Summary

The method was validated over a concentration range of 0.5–200 ng/mL for Triamterene.

II. Alternative HPLC-UV Method

For laboratories where LC-MS/MS is not available, an isocratic HPLC method with UV detection can be employed for the determination of Triamterene.

Chromatographic Conditions
ParameterValue
Column BDS hypersil C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer : Methanol (70:30, v/v), pH adjusted to 3.5 with sodium hydroxide
Flow Rate 1.0 mL/min
Detection Wavelength 245 nm
Injection Volume 20 µL
Column Temperature Ambient
Method Validation Summary

This HPLC-UV method demonstrated linearity in the concentration range of 10-30 µg/mL for Triamterene. The retention time for Triamterene was found to be approximately 5.960 minutes.

Experimental Protocols

Standard and Sample Preparation (LC-MS/MS)
  • Stock Solutions: Prepare individual stock solutions of Triamterene and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standards: Prepare serial dilutions of the Triamterene stock solution with the mobile phase to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the mobile phase to achieve a final concentration appropriate for spiking in all samples.

  • Sample Preparation:

    • To 100 µL of plasma sample, add the internal standard working solution.

    • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol).

    • Vortex mix and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Inject the prepared sample into the LC-MS/MS system.

Analytical Workflow

Analytical Workflow for Triamterene and this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject Chromatography Isocratic HPLC Separation Inject->Chromatography MS Tandem Mass Spec Detection (MRM) Chromatography->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Triamterene Calibration->Quantification

Caption: Workflow for Triamterene and this compound analysis.

This detailed application note provides a comprehensive guide for the isocratic elution-based analysis of Triamterene and its deuterated internal standard. The provided LC-MS/MS method offers high sensitivity and specificity, making it ideal

Application Note: Quantitative Analysis of Triamterene and Triamterene-d5 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Triamterene and its deuterated internal standard, Triamterene-d5, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein utilizes a simple and rapid protein precipitation extraction procedure followed by analysis using Multiple Reaction Monitoring (MRM) for sensitive and selective detection. This method is suitable for pharmacokinetic studies and bioequivalence trials.

Introduction

Triamterene is a potassium-sparing diuretic used in the treatment of hypertension and edema. Accurate and reliable quantification of Triamterene in biological matrices is crucial for clinical and pharmaceutical research. This document outlines a robust LC-MS/MS method for the determination of Triamterene in human plasma, employing this compound as an internal standard to ensure high precision and accuracy.

Experimental

Materials and Reagents
  • Triamterene analytical standard

  • This compound analytical standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant)

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

MRM Transitions

The detection and quantification of Triamterene and this compound were performed in positive electrospray ionization mode using the following MRM transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Triamterene254.0237.1Positive
This compound259.1242.2Positive
Chromatographic Conditions
ParameterValue
Column Zorbax Eclipse Plus RRHD C18 (2.1 mm × 50 mm, 1.7 µm)
Mobile Phase Isocratic elution with 0.1% formic acid in water and a mixture of 0.1% formic acid, methanol, and acetonitrile (5:4:1, v/v/v)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Run Time 5.2 minutes
Mass Spectrometer Settings
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Nebulizer Gas Flow 3 L/min (Nitrogen)
Drying Gas Flow 10 L/min (Nitrogen)
Collision Gas Argon

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Triamterene and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Triamterene stock solution with a 50:50 mixture of methanol and water to create working standard solutions for the calibration curve and QC samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate Triamterene working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol
  • Aliquoting: To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.

  • Protein Precipitation: Add 300 µL of acetonitrile to each sample.

  • Mixing: Vortex each sample for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a new 96-well plate or autosampler vial.

  • Injection: Inject 10 µL of the supernatant into the LC-MS/MS system.

Data Analysis and Results

The data should be processed using appropriate software. The calibration curve is constructed by plotting the peak area ratio of Triamterene to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Quantitative Data Summary

The method was validated over a concentration range of 0.5–200 ng/mL for Triamterene in human plasma.

Table 1: Representative Calibration Curve Data

| Concentration

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Triamterene-d5 in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing matrix effects when analyzing Triamterene-d5 in urine samples by LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound in urine?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. In urine, these interfering components can include salts, urea, proteins, and various metabolites. These effects can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal, referred to as ion enhancement. This variability can significantly compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification of this compound.

Q2: Why is this compound used as an internal standard, and can it completely eliminate matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard for Triamterene. SIL internal standards are considered the gold standard for compensating for matrix effects because they are chemically and physically almost identical to the analyte. They are expected to co-elute and experience similar degrees of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate quantification. However, a phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift causes them to elute into regions with different matrix interferences, the compensation may not be perfect.

Q3: What are the common signs of significant matrix effects in my this compound assay?

A3: Significant matrix effects can manifest in several ways:

  • Poor reproducibility of the analyte/internal standard area ratio between different urine samples.

  • Inconsistent analyte recovery across different lots of urine.

  • Non-linear calibration curves , especially when using a matrix-based calibrator.

  • Unexpectedly high or low calculated concentrations in quality control (QC) samples.

  • Peak shape distortion for the analyte and/or internal standard.

Q4: What are the primary methods to evaluate matrix effects for this compound in urine?

A4: The two most established methods for evaluating matrix effects are:

  • Post-Extraction Addition Method: This is a quantitative method used to determine the extent of ion suppression or enhancement. It involves comparing the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution.

  • Post-Column Infusion Method: This is a qualitative method that helps identify the regions in the chromatogram where ion suppression or enhancement occurs. It involves infusing a constant flow of the analyte and internal standard post-column while injecting an extracted blank urine sample.

Troubleshooting Guide

This section provides a systematic approach to identifying and mitigating matrix effects in your this compound urine analysis.

Problem: Inconsistent or inaccurate results for this compound.

Before making changes to your method, it is crucial to quantify the extent of the matrix effect.

Experiment: Post-Extraction Addition

Objective: To quantitatively measure the degree of ion suppression or enhancement.

Detailed Experimental Protocol:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Triamterene and this compound into the final mobile phase solvent at low and high concentrations relevant to your assay.

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank human urine through your entire sample preparation procedure. After the final step (e.g., evaporation and reconstitution), spike Triamterene and this compound into the processed blank matrix extract at the same low and high concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike Triamterene and this compound into the same six lots of blank human urine before the sample preparation procedure at the same low and high concentrations.

  • Analysis: Analyze all three sets of samples using your LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF):

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE):

      • RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

    • Process Efficiency (PE):

      • PE (%) = [(Peak Area in Set C) / (Peak Area in Set A)] * 100

Data Presentation:

The following table illustrates representative data from a matrix effect experiment comparing different sample preparation techniques.

| Sample Preparation Method

Technical Support Center: Triamterene-d5 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and analysis of triamterene-d5 in biological matrices. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in biological samples?

A1: The main stability concerns for this compound in biological matrices such as plasma and urine include:

  • Chemical and Metabolic Stability: Like its non-deuterated counterpart, this compound can be susceptible to degradation depending on storage conditions, enzymatic activity in the matrix, and pH.

  • Isotopic Stability (Hydrogen-Deuterium Exchange): There is a potential for the deuterium (B1214612) atoms on the this compound molecule to exchange with hydrogen atoms from the surrounding aqueous environment. However, the deuterium labels on an aromatic ring are generally stable under typical bioanalytical conditions. It is crucial to assess this during method validation.

  • Adsorption: Triamterene (B1681372) is known to be hydrophobic and may adsorb to container surfaces, especially at low concentrations. Using silanized glassware or polypropylene (B1209903) tubes is recommended.

Q2: What are the recommended storage conditions for biological samples containing this compound?

A2: While specific stability data for this compound in biological matrices is not extensively published, based on general knowledge for small molecules and related compounds, the following conditions are recommended:

  • Short-term (Bench-top): Samples should be kept at a low temperature (e.g., on an ice bath) and processed as quickly as possible. For triamterene solutions, stability has been noted for up to 24 hours at +4°C.

  • Long-term: For long-term storage, freezing at -20°C or -80°C is recommended. Some studies on various analytes in urine have shown stability for years at -22°C.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. It is advisable to store samples in multiple smaller aliquots to avoid repeated thawing of the entire sample. While many common clinical chemistry analytes are stable for up to ten freeze-thaw cycles, this should be specifically evaluated for this compound.

Q3: Is this compound light sensitive in biological samples?

A3: Triamterene exhibits native fluorescence and can be sensitive to light. Therefore, it is recommended to protect samples from light during collection, storage, and processing by using amber-colored tubes or by wrapping containers in aluminum foil.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
**Low or no

Technical Support Center: Stability of Triamterene-d5 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triamterene-d5 solutions. The information focuses on the impact of pH on the stability of these solutions, offering insights into potential experimental challenges and their resolutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution has turned a slight yellow and shows a blue fluorescence. Is this normal?

A1: Yes, this is a known characteristic of Triamterene and its deuterated analog. Triamterene is an odorless, yellow crystalline solid[1]. Acidified solutions of Triamterene are known to exhibit a blue fluorescence[1]. Therefore, a yellow color and blue fluorescence, particularly in acidic to neutral solutions, are expected and do not necessarily indicate degradation. However, any significant change in color intensity or the appearance of cloudiness or precipitation should be investigated as a potential sign of instability.

Q2: I've observed a precipitate in my this compound stock solution prepared in an aqueous buffer. What could be the cause?

A2: Precipitation is likely due to the low aqueous solubility of this compound, which is influenced by the pH of your buffer. Triamterene is only slightly soluble in water[1]. The pKa of Triamterene is 6.2[1]. This means that around this pH, the molecule will exist as a mixture of its ionized (more soluble) and non-ionized (less soluble) forms. At pH values significantly above the pKa, the non-ionized form will predominate, leading to decreased solubility and potential precipitation.

Troubleshooting Steps:

  • Verify pH: Check the pH of your buffer solution. If it is neutral to alkaline, consider preparing the stock solution in a slightly acidic buffer (e.g., pH 4-5) to improve solubility.

  • Co-solvents: If aqueous buffers are required for your experiment, consider the use of a small percentage of a co-solvent such as DMSO or methanol (B129727) to improve solubility. This compound is slightly soluble in DMSO and methanol.

  • Sonication: Gentle sonication can help in dissolving the compound.

  • Fresh Preparation: Prepare solutions fresh and use them promptly, especially if working at pH values where solubility is limited.

Q3: I suspect my this compound solution is degrading. Under what pH conditions is it most unstable?

A3: Forced degradation studies on Triamterene have shown that it is susceptible to degradation under both acidic and alkaline conditions. It is relatively stable under neutral hydrolytic conditions.

  • Acidic Conditions: Degradation is observed in the presence of strong acids.

  • Alkaline Conditions: Degradation is also observed in the presence of strong bases.

  • Oxidative Conditions: Triamterene is also susceptible to oxidative stress.

Therefore, to minimize degradation, it is recommended to prepare and store this compound solutions in a protected environment, away from strong acids, bases, and oxidizing agents. For short-term storage, a slightly acidic to neutral pH is preferable over highly acidic or alkaline conditions.

Q4: How can I monitor the stability of my this compound solution and detect any degradation?

A4: The most effective way to monitor the stability of your this compound solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD). This technique can separate the intact this compound from its degradation products, allowing for the quantification of the parent compound and the detection of any impurities that may form over time.

Data Presentation: pH-Dependent Stability of Triamterene

Stress ConditionpH RangeObservationRelative Stability
Acidic Hydrolysis Highly Acidic (e.g., 1 M HCl)Degradation of Triamterene is observed.Unstable
Neutral Hydrolysis Neutral (e.g., water)Triamterene is stable.Stable
Alkaline Hydrolysis Highly Alkaline (e.g., 0.1 M NaOH)Degradation of Triamterene is observed.Unstable
Oxidative Stress N/ADegradation of Triamterene is observed.Unstable

It is recommended that researchers perform their own stability studies under their specific experimental conditions to determine precise degradation rates.

Experimental Protocols

Protocol: Stability Testing of this compound Solutions using a Stability-Indicating HPLC-DAD Method

This protocol is adapted from a validated method for the analysis of Triamterene and its degradation products.

1. Objective: To determine the stability of this compound in solution under specific pH conditions by quantifying the parent compound and detecting the formation of degradation products over time.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile (B52724)

  • HPLC grade water

  • Potassium dihydrogen phosphate (B84403)

  • Orthophosphoric acid

  • Hydrochloric acid (for acidic stress)

  • Sodium hydroxide (B78521) (for alkaline stress)

  • Hydrogen peroxide (for oxidative stress)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a Diode Array Detector (DAD)

  • A C8 or C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Preparation of Solutions:

  • Mobile Phase: Prepare a phosphate buffer (e.g., 0.05 M) and adjust the pH to 4.0 with orthophosphoric acid. The mobile phase will be a gradient of acetonitrile and this buffer.

  • Standard Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a small amount of DMSO followed by dilution with the mobile phase) to prepare a stock solution. Further dilute to a working concentration (e.g., 10 µg/mL).

  • Sample Solutions for Stability Study:

    • Prepare solutions of this compound at the desired concentrations in buffers of different pH values (e.g., pH 2, 4, 7, 9, 12).

    • For forced degradation, treat the this compound solution with acid (e.g., 1 M HCl), base (e.g., 0.1 M NaOH), or an oxidizing agent (e.g., 3% H₂O₂). These samples will serve as controls to identify potential degradation product peaks.

4. HPLC-DAD Chromatographic Conditions (Example):

  • Column: C8, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.05 M Phosphate buffer, pH 4.0

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient program should be developed to ensure the separation of this compound from its degradation products. An example could be starting with a low percentage of acetonitrile and gradually increasing it.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

  • Detection Wavelength: Monitor at a wavelength where Triamterene has significant absorbance (e.g., 230 nm and 360 nm). The DAD can be used to scan a range of wavelengths to obtain the full UV spectrum of each peak.

5. Stability Study Procedure:

  • Store the prepared sample solutions at a controlled temperature (e.g., 25°C or 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each sample.

  • Inject the samples into the HPLC system.

  • Record the chromatograms and the UV spectra of all peaks.

6. Data Analysis:

  • Identify the peak corresponding to this compound by comparing its retention time and UV spectrum with the standard solution.

  • Any new peaks appearing in the chromatograms of the stressed samples are potential degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound against time to determine the degradation profile at each pH.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Stability Study cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution prep_samples Prepare Stability Samples (this compound in Buffers) prep_stock->prep_samples prep_buffers Prepare Buffers at Various pH prep_buffers->prep_samples storage Store Samples at Controlled Temperature prep_samples->storage sampling Withdraw Aliquots at Time Intervals storage->sampling hplc_injection Inject Samples into HPLC-DAD sampling->hplc_injection data_acquisition Acquire Chromatograms and UV Spectra hplc_injection->data_acquisition peak_id Identify this compound and Degradation Peaks data_acquisition->peak_id quantification Quantify Remaining This compound peak_id->quantification profile Determine Degradation Profile vs. pH quantification->profile

Caption: Experimental workflow for assessing the pH stability of this compound solutions.

troubleshooting_logic cluster_precipitate Issue: Precipitation cluster_degradation Issue: Suspected Degradation start Problem Observed with This compound Solution check_ph Check Solution pH start->check_ph check_storage Review Storage Conditions start->check_storage is_alkaline Is pH > 7? check_ph->is_alkaline acidify Action: Prepare in Slightly Acidic Buffer is_alkaline->acidify Yes use_cosolvent Action: Use Co-solvent (e.g., DMSO, Methanol) is_alkaline->use_cosolvent Yes is_extreme_ph Extreme pH or Oxidizing Agents? check_storage->is_extreme_ph neutral_storage Action: Store at Neutral pH, Protected from Light/Air is_extreme_ph->neutral_storage Yes run_hplc Action: Perform Stability- Indicating HPLC Analysis is_extreme_ph->run_hplc Yes

Caption: Troubleshooting logic for common issues with this compound solutions.

References

Interpreting unexpected peaks in Triamterene-d5 chromatogram

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Triamterene-d5 analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected peaks observed in the chromatogram of this compound, a common internal standard used in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our analysis?

This compound is a deuterated form of Triamterene, meaning five hydrogen atoms in the phenyl group have been replaced with deuterium. It is commonly used as an internal standard (IS) for the quantification of Triamterene in biological samples by liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is best practice as it has nearly identical chemical and physical properties to the analyte, leading to similar behavior during sample preparation and analysis, which helps to correct for variability.

Q2: We are observing an unexpected peak in our this compound chromatogram. What are the most common causes?

Unexpected peaks, often referred to as "ghost peaks," can arise from several sources in LC-MS analysis. The most common causes include:

  • Contamination: This is a frequent culprit and can originate from various sources such as the mobile phase, solvents, reagents, sample containers, and even the LC-MS system itself (e.g., tubing, seals, valves).

  • Carryover: Residual sample from a previous injection can be introduced into a subsequent run, leading to the appearance of a small peak at the same retention time as the analyte.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with this compound and interfere with its ionization in the mass spectrometer, potentially causing signal suppression or enhancement that may be misinterpreted as a peak.

  • Degradation of this compound: Although this compound is generally stable, improper storage or handling could lead to its degradation, resulting in the appearance of degradation products as extra peaks.

  • System Suitability Issues: Problems with the LC-MS system, such as pump malfunctions, injector issues, or a contaminated column, can all lead to artifactual peaks.

Q3: Could the unexpected peak be an impurity in the this compound standard itself?

While reputable suppliers provide high-purity standards, the possibility of impurities cannot be entirely ruled out. The certificate of analysis (CoA) for your batch of this compound should provide information on its purity. If you suspect an impurity, you can analyze a fresh solution of the standard to see if the peak is still present.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the source of unexpected peaks in your this compound chromatogram.

Step 1: Initial Assessment & Data Review

Before making any changes to your system, carefully review your data.

  • Peak Characteristics: Is the peak sharp or broad? Does it appear in all injections, including blanks? Is its retention time consistent?

  • Blank Injections: Analyze a series of blank injections (mobile phase, extraction solvent, and a "matrix blank" prepared from the same biological matrix without the internal standard). If the peak is present in the mobile phase blank, the contamination is likely from your solvents or the LC system. If it only appears in the matrix blank, matrix components are the likely cause.

  • Carryover Check: Inject a blank immediately after a high-concentration sample. If a smaller version of the unexpected peak appears, carryover is a likely issue.

Step 2: Isolate the Source of Contamination

If contamination is suspected, a systematic process of elimination is necessary.

Potential Source Troubleshooting Action Expected Outcome
Mobile Phase Prepare fresh mobile phase using high-purity (LC-MS grade) solvents and additives from a different lot or supplier.The ghost peak disappears if the original mobile phase was contaminated.
LC System Systematically bypass components of the LC system. For example, disconnect the column and run the mobile phase directly to the detector.If the peak disappears, the contamination is likely from the bypassed component (e.g., the column).
Sample Preparation Review the sample preparation workflow. Use fresh, high-purity solvents and new sample tubes and vials.If the peak is eliminated, a consumable in the sample preparation process was the source of contamination.
Step 3: Address Matrix Effects

If the unexpected peak is only present in samples containing the biological matrix, matrix effects are a strong possibility.

  • Improve Chromatographic Separation: Modify your LC method to better separate this compound from interfering matrix components. This could involve changing the column, mobile phase composition, or gradient profile.

  • Enhance Sample Cleanup: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove a larger portion of the matrix components before analysis.

Quantitative Data Summary

The following table summarizes key quantitative information for this compound.

Parameter Value Source
Chemical Formula C₁₂H₆D₅N₇
Molecular Weight 258.3 g/mol
Purity (Typical) ≥98%Varies by supplier; refer to CoA
Stability ≥ 4 years (with proper storage)

Experimental Protocols

Protocol 1: System Contamination Check

Objective: To determine if the LC-MS system or mobile phase is the source of the unexpected peak.

Methodology:

  • Prepare fresh mobile phases using LC-MS grade solvents from a new, unopened bottle.

  • Replace the analytical column with a zero-dead-volume union.

  • Run a gradient method with no injection.

  • If the peak is still observed, the contamination is likely in the LC system (e.g., pump, tubing, autosampler).

  • If the peak is not observed, the contamination may be originating from the column or the injection process.

  • Re-install the column and inject a mobile phase blank. If the peak reappears, the column is the likely source of contamination.

  • If the peak does not appear with a mobile phase blank injection, the contamination may be introduced during sample preparation or from the sample vials/caps.

Visualizations

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method Using Triamterene-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalytical research and drug development, the precision and reliability of quantitative assays are paramount. The choice of an appropriate internal standard is a critical determinant of an assay's performance, directly impacting its accuracy and reproducibility. This guide provides a comprehensive overview of the validation of an analytical method for the diuretic drug Triamterene, employing its deuterated analog, Triamterene-d5, as an internal standard. Through detailed experimental protocols, comparative data, and workflow visualizations, we illustrate the advantages of using a stable isotope-labeled internal standard over other alternatives, such as structural analogs.

The Role of Internal Standards in Bioanalysis

Internal standards are essential in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), to correct for the variability inherent in sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. While structurally similar compounds can be used, stable isotope-labeled internal standards, such as this compound, are considered the gold standard. This is because they share near-identical physicochemical properties with the analyte, ensuring they co-elute chromatographically and exhibit similar ionization efficiency, while being distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.

Experimental Protocols

The following protocols outline a typical validation for the quantification of Triamterene in human plasma using this compound as an internal standard, following established regulatory guidelines.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Spiking: To 100 µL of human plasma, add 10 µL of Triamterene working solution (to prepare calibration standards and quality control samples) and 10 µL of this compound internal standard working solution.

  • Precipitation: Add 200 µL of methanol (B129727) to precipitate proteins.

  • Vortex & Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

  • SPE Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Conditions
  • Chromatographic Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Triamterene: Q1/Q3 (e.g., m/z 254.1 -> 175.1)

    • This compound: Q1/Q3 (e.g., m/z 259.1 -> 180.1)

Data Presentation: Method Validation Parameters

The use of this compound provides superior performance across all key validation parameters compared to methods relying on structural analogs or external calibration.

Table 1: Linearity and Range
ParameterResult with this compoundTypical Result with Structural Analog
Calibration Curve Range 1 - 1000 ng/mL5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998> 0.990
Regression Model Linear, 1/x² weightingLinear or Quadratic
Table 2: Accuracy and Precision
Quality Control SampleAccuracy (% Bias) with this compoundPrecision (%RSD) with this compoundAccuracy (% Bias) with Structural AnalogPrecision (%RSD) with Structural Analog
LLOQ (1 ng/mL) ± 5.2%< 8.5%± 15.8%< 18.2%
Low QC (3 ng/mL) ± 3.8%< 6.1%± 12.5%< 14.3%
Mid QC (500 ng/mL) ± 2.5%< 4.3%± 9.8%< 11.5%
High QC (800 ng/mL) ± 1.9%< 3.8%± 8.2%< 10.1%
Table 3: Matrix Effect and Recovery
ParameterResult with this compoundTypical Result with Structural Analog
Matrix Effect (%CV) < 5%< 15%
Extraction Recovery (%) 85-95%70-100% (more variable)
Process Efficiency (%) 80-90%65-95% (more variable)

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for method validation and the metabolic pathway of Triamterene.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation P Plasma Sample IS Spike with this compound P->IS PPT Protein Precipitation IS->PPT SPE Solid-Phase Extraction PPT->SPE REC Reconstitution SPE->REC LC LC-MS/MS Analysis REC->LC DATA Data Acquisition (MRM) LC->DATA LIN Linearity DATA->LIN AP Accuracy & Precision DATA->AP SEL Selectivity DATA->SEL STAB Stability DATA->STAB ME Matrix Effect DATA->ME

Caption: Bioanalytical method validation workflow using a stable isotope-labeled internal standard.

G Triamterene Triamterene PHT p-hydroxytriamterene Triamterene->PHT Phase I Metabolism (CYP1A2) PHTS p-hydroxytriamterene sulfuric acid ester (Active Metabolite) PHT->PHTS Phase II Sulfation Excretion Renal Excretion PHTS->Excretion

Caption: Simplified metabolic pathway of Triamterene.

Conclusion

The validation data unequivocally demonstrates the superiority of using this compound as an internal standard for the quantitative analysis of Triamterene in biological matrices. The near-identical chemical nature of the stable isotope-labeled standard ensures that it accurately tracks the analyte through sample preparation and analysis, effectively compensating for variations and matrix effects. This results in significantly improved accuracy, precision, and a lower limit of quantification compared to methods employing structural analogs. For researchers and drug development professionals requiring the highest level of data integrity and assay robustness, the use of this compound is the recommended approach for the bioanalytical method validation of Triamterene.

A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Triamterene: Triamterene-d5 vs. a Structural Analog Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the integrity and consistency of bioanalytical data are paramount. When pharmacokinetic data is generated across different laboratories, or when a bioanalytical method is updated, a rigorous cross-validation process is essential to ensure the comparability of results. This guide provides an objective comparison of two distinct bioanalytical methods for the quantification of Triamterene in human plasma: a highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using a stable isotope-labeled internal standard, Triamterene-d5, and a sensitive high-performance liquid chromatography (HPLC) method with fluorescence detection using a structural analog, Furosemide, as the internal standard.

The data and protocols presented herein are synthesized from published analytical methods to provide a comprehensive and practical comparison for researchers.

The Cornerstone of Reliable Bioanalysis: The Internal Standard

The choice of an internal standard is a critical decision in the development of a robust bioanalytical method. An ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, compensating for variations in extraction recovery, matrix effects, and instrument response.

  • Stable Isotope-Labeled (SIL) Internal Standards: Deuterated compounds like this compound are considered the "gold standard" in bioanalysis. Their physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and experience similar ionization efficiency in the mass spectrometer. This close similarity provides the most accurate correction for potential analytical variabilities.

  • Structural Analog Internal Standards: When a SIL internal standard is not available or economically feasible, a structural analog with similar chemical and physical properties to the analyte can be a suitable alternative. Furosemide, in this comparison, serves as a structural analog for Triamterene analysis. While effective, it's important to note that differences in structure can lead to variations in chromatographic retention and detector response compared to the analyte, which may not fully compensate for all sources of variability.

Performance Comparison: this compound vs. Furosemide

The following tables summarize the key performance characteristics of the two bioanalytical methods for Triamterene quantification. This data provides a clear comparison of their capabilities in a regulated bioanalytical environment.

Table 1: Method Performance Characteristics

ParameterMethod A: LC-MS/MS with this compoundMethod B: HPLC-Fluorescence with Furosemide
Linearity Range 0.5 - 200 ng/mL1 - 250 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1 ng/mL
Intra-day Precision (%CV) < 10%< 6% (at concentrations other than the lowest)
Inter-day Precision (%CV) < 12%Not explicitly stated, but expected to be < 15%
Accuracy (% Bias) Within ±15% of nominal valuesNot explicitly stated, but expected to be within ±15%
Recovery > 85%Complete
Matrix Effect Compensated by SIL-ISPotential for uncompensated matrix effects

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline the experimental protocols for the two compared methods.

Method A: LC-MS/MS with this compound Internal Standard

This method is designed for the highly selective and sensitive quantification of Triamterene in human plasma.

1. Sample Preparation:

  • To 200 µL of human plasma, add 25 µL of this compound internal standard solution.

  • Perform a protein precipitation step by adding 600 µL of acetonitrile (B52724).

  • Vortex mix and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: Zorbax Eclipse Plus RRHD C18 (2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and a mixture of 0.1% formic acid, methanol, and acetonitrile (5:4:1 v/v/v).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Triamterene: m/z 254.0 → 237.1

    • This compound: m/z 259.1 → 242.2

Method B: HPLC-Fluorescence with Furosemide Internal Standard

This method offers a sensitive and reliable alternative for Triamterene quantification, particularly when LC-MS/MS is not available.

1. Sample Preparation:

  • To 1 mL of plasma, add a known amount of Furosemide as the internal standard.

  • Perform a protein precipitation with an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Centrifuge to separate the precipitated proteins.

  • The supernatant is then directly injected or further processed if necessary.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: 30% acetonitrile in a buffer solution adjusted to pH 4.0.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 100 µL.

3. Fluorescence Detection:

  • Excitation Wavelength: 365 nm

  • Emission Wavelength: 440 nm

Visualizing the Cross-Validation Workflow

To ensure the comparability of data between two different analytical methods, a systematic cross-validation process is essential. This involves analyzing the same set of quality control (QC) samples and, ideally, incurred study samples by both methods.

cluster_0 Method A: LC-MS/MS (this compound IS) cluster_1 Method B: HPLC-Fluorescence (Furosemide IS) A_QC QC Samples Analysis A_Data Data Set A A_QC->A_Data A_IS Incurred Samples Analysis A_IS->A_Data Compare Statistical Comparison (e.g., Bland-Altman, %Difference) A_Data->Compare B_QC QC Samples Analysis B_Data Data Set B B_QC->B_Data B_IS Incurred Samples Analysis B_IS->B_Data B_Data->Compare Conclusion Conclusion on Comparability Compare->Conclusion

Caption: A logical workflow for the cross-validation of two bioanalytical methods.

Signaling Pathway of Triamterene's Diuretic Action

Understanding the mechanism of action of the analyte is crucial in drug development. Triamterene exerts its diuretic effect by blocking the epithelial sodium channel (ENaC) in the late distal convoluted tubule and collecting duct of the nephron.

Triamterene Triamterene ENaC Epithelial Sodium Channel (ENaC) in Apical Membrane Triamterene->ENaC Blocks Na_Influx Decreased Sodium (Na+) Reabsorption ENaC->Na_Influx Inhibits K_Excretion Decreased Potassium (K+) Excretion Na_Influx->K_Excretion Leads to Diuresis Increased Urine Output (Diuresis) Na_Influx->Diuresis Results in

Caption: The signaling pathway of Triamterene's potassium-sparing diuretic effect.

A Head-to-Head Battle in Bioanalysis: Triamterene-d5 Versus Other Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers, scientists, and drug development professionals on the performance of deuterated and non-deuterated internal standards in the bioanalysis of Triamterene.

In the precise world of bioanalysis, the choice of an internal standard (IS) is a critical decision that significantly influences the accuracy and reliability of quantitative data. This is particularly true for the analysis of pharmaceuticals like Triamterene, a potassium-sparing diuretic. The gold standard in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of a stable isotope-labeled internal standard (SIL-IS), such as Triamterene-d5. This guide provides an objective comparison of this compound against commonly used non-deuterated internal standards, supported by experimental data, to assist researchers in selecting the most appropriate IS for their analytical needs.

The Critical Role of the Internal Standard

An internal standard is a compound with a known concentration that is added to a sample before processing. Its purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible to ensure it is affected by the analytical process in the same way.

Deuterated vs. Non-Deuterated Internal Standards: A Performance Showdown

The fundamental advantage of a deuterated internal standard like this compound lies in its structural identity to the analyte, with the only difference being the presence of heavier deuterium (B1214612) atoms. This near-perfect analogy results in co-elution with the analyte during chromatography and similar behavior during sample extraction and ionization. This minimizes the impact of matrix effects—the suppression or enhancement of the analyte's signal by other components in the biological matrix—which is a major source of variability in bioanalysis.

Non-deuterated internal standards, often structural analogs of the analyte, are a more traditional and often less expensive choice. However, their different chemical structures can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte, potentially compromising the accuracy and precision of the results.

The following table summarizes key performance parameters from bioanalytical methods for Triamterene, comparing the use of a deuterated internal standard (this compound) with a non-deuterated alternative (Furosemide).

Performance ParameterThis compound (Deuterated IS)Furosemide (Non-Deuterated IS)
Recovery Not explicitly reported in the reviewed study, but SIL-IS are known to closely track analyte recovery.~100.35% for Triamterene[1]
Matrix Effect Expected to be minimal and effectively compensated due to co-elution and identical ionization properties.Can be significant and may not be adequately compensated for by the internal standard.
Precision (RSD%) Typically ≤ 15% for quality control samples as per regulatory guidelines.Generally acceptable, but may be higher than with a deuterated IS due to differential matrix effects.
Accuracy (% Bias) Typically within ± 15% of the nominal concentration as per regulatory guidelines.Can be compromised if the internal standard does not effectively track the analyte's behavior.
Linearity (r²) ≥ 0.99[2]≥ 0.99[1]

Experimental Protocols: A Glimpse into the Methodology

To provide a clearer understanding of how these performance parameters are evaluated, this section outlines the typical experimental protocols for key validation experiments.

Experimental Protocol for Recovery and Matrix Effect Evaluation

Objective: To assess the extraction efficiency of the analyte and internal standard from the biological matrix and to evaluate the impact of the matrix on the analytical signal.

Methodology:

  • Sample Preparation:

    • Set 1 (Analyte in Post-Extracted Matrix): Blank biological matrix is extracted, and then a known amount of the analyte is added to the extracted solvent.

    • Set 2 (Analyte in Neat Solution): The same amount of analyte is prepared in a neat (pure) solvent.

    • Set 3 (Analyte Spiked Before Extraction): A known amount of the analyte is added to the biological matrix before the extraction process.

  • Analysis: All three sets of samples are analyzed using the LC-MS/MS method.

  • Calculations:

    • Recovery (%) = (Peak Area of Set 3 / Peak Area of Set 1) x 100

    • Matrix Effect (%) = (Peak Area of Set 1 / Peak Area of Set 2) x 100

A matrix effect value close to 100% indicates minimal signal suppression or enhancement. A consistent recovery for both the analyte and the internal standard is crucial for accurate quantification.

Visualizing the Workflow and Logic

To further illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the bioanalytical workflow and the logical relationship between the choice of internal standard and the quality of the analytical results.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike_IS Spike Internal Standard Sample->Spike_IS Extraction Extraction Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Quantification Quantification Ratio->Quantification

Figure 1: A generalized workflow for a bioanalytical method using an internal standard.

IS_Comparison_Logic cluster_deuterated Deuterated IS (e.g., this compound) cluster_non_deuterated Non-Deuterated IS (e.g., Furosemide) IS_Choice Choice of Internal Standard D_Properties Identical Physicochemical Properties IS_Choice->D_Properties ND_Properties Different Physicochemical Properties IS_Choice->ND_Properties D_Coelution Co-elution with Analyte D_Properties->D_Coelution D_Matrix Effective Matrix Effect Compensation D_Coelution->D_Matrix D_Result High Accuracy & Precision D_Matrix->D_Result ND_Elution Different Retention Time ND_Properties->ND_Elution ND_Matrix Variable Matrix Effect Compensation ND_Elution->ND_Matrix ND_Result Potential for Inaccuracy & Imprecision ND_Matrix->ND_Result

Figure 2: Logical flow demonstrating the impact of internal standard choice on analytical outcomes.

Conclusion: The Decisive Advantage of this compound

The evidence strongly supports the superiority of this compound as an internal standard for the bioanalysis of Triamterene. Its use as a stable isotope-labeled internal standard provides a more robust and reliable method by effectively compensating for matrix effects and variability in sample preparation, leading to enhanced accuracy and precision. While non-deuterated internal standards can be employed, they carry a higher risk of analytical error and require more extensive validation to ensure their performance is adequate. For researchers, scientists, and drug development professionals seeking the highest quality data for pharmacokinetic, bioequivalence, and other clinical studies, the investment in a deuterated internal standard like this compound is a scientifically sound decision that contributes to the overall integrity and success of their research.

References

Choosing the Right Internal Standard: A Comparative Guide to Triamterene-d5 and Structural Analogs in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in biological matrices is paramount. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of an internal standard (IS) is a critical practice to ensure data reliability by correcting for variability during sample preparation and analysis. The choice of IS is a pivotal decision, with two primary options available: a stable isotope-labeled (SIL) internal standard, such as Triamterene-d5, or a structural analog.

This guide provides an objective comparison between this compound and structural analogs as internal standards for the quantification of the diuretic drug Triamterene. This comparison is supported by established principles in bioanalytical method validation and illustrative experimental data to inform the selection of the most appropriate IS for rigorous quantitative assays.

The Gold Standard: Deuterated Internal Standards

A deuterated internal standard like this compound is chemically identical to the analyte, with the key difference being the substitution of five hydrogen atoms with deuterium. This subtle isotopic modification results in a different mass-to-charge ratio (m/z) for detection by the mass spectrometer, while preserving the physicochemical properties of the molecule. This near-identical nature is the foundation of its superiority as an internal standard. Because the deuterated IS and the analyte behave almost identically during sample extraction, chromatography, and ionization, the ratio of their signals remains constant even if absolute signal intensities fluctuate. This normalization significantly improves the accuracy and precision of the quantification.

The Alternative: Structural Analogs

A structural analog is a different chemical compound that is selected for its structural similarity to the analyte. While a viable option, even minor differences in chemical structure can lead to significant variations in analytical behavior, such as extraction recovery, chromatographic retention time, and ionization efficiency. These differences can compromise the reliability of the quantification, especially in complex biological matrices where matrix effects are a major concern.

Performance Data at a Glance: Deuterated vs. Structural Analog IS

The superior performance of a deuterated internal standard is evident when examining key bioanalytical validation parameters. The following table summarizes typical data from a comparative experiment designed to quantify an analyte in human plasma using either a deuterated IS or a structural analog IS. While specific data for a direct comparison of this compound and a particular structural analog is not detailed in a single publication, the data presented below is representative of the performance differences observed in numerous published bioanalytical methods for other compounds.

Performance MetricDeuterated Internal Standard (e.g., this compound)Structural Analog Internal StandardJustification
Linearity (Correlation Coefficient, r) > 0.99> 0.99Both can achieve acceptable linearity.
Intra-day Precision (RSD%) ≤ 5%< 10%The deuterated IS provides better precision due to more effective compensation for variability.
Inter-day Precision (RSD%) ≤ 5%< 10%Long-term reproducibility is enhanced with a deuterated IS.
Accuracy (RE%) -5% to 5%-10% to 10%The closer physicochemical match of the deuterated IS leads to higher accuracy.
Matrix Effect (CV% of IS-normalized MF) < 5%5-15%Deuterated IS co-elutes with the analyte, providing superior compensation for ion suppression or enhancement.
Extraction Recovery Consistent with analyteMay differ from analyteThe near-identical properties of the deuterated IS ensure it tracks the analyte's recovery more reliably.

Data is representative and compiled from principles described in referenced literature.

Experimental Protocols

To ensure the validity of a bioanalytical method, rigorous experimental protocols are followed. Below is a detailed methodology for a key experiment: the evaluation of matrix effects.

Objective:

To assess the ability of this compound versus a structural analog to compensate for matrix effects in a complex biological matrix like human plasma.

Materials:
  • Triamterene

  • This compound

  • Structural analog internal standard

  • Blank human plasma from at least six different sources

  • All necessary solvents and reagents for sample preparation and LC-MS analysis

Procedure:
  • Preparation of Stock and Spiking Solutions: Prepare individual stock solutions of Triamterene, this compound, and the structural analog IS in an appropriate solvent. From these, prepare spiking solutions at the desired concentrations.

  • Sample Set Preparation:

    • Set 1 (Neat Solutions): Prepare solutions of Triamterene and each IS (this compound and the structural analog) in the reconstitution solvent.

    • Set 2 (Post-extraction Spiked Matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with Triamterene and each IS at the same concentrations as in Set 1.

  • Sample Analysis: Analyze all prepared samples by LC-MS/MS.

  • Data Analysis and Calculation of Matrix Factor (MF):

    • The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix (Set 2) to the peak area in the absence of matrix (Set 1).

    • IS-Normalized MF: Calculate the matrix factor for Triamterene when normalized with this compound and when normalized with the structural analog IS for each of the six plasma sources.

    • Coefficient of Variation (CV): Calculate the CV of the IS-normalized MF across the six matrix sources for both internal standards. A lower CV indicates better compensation for the variability of the matrix effect.

Visualizing the Workflow and Logic

To better understand the experimental process and the decision-making logic, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound or Structural Analog) Sample->Add_IS Extraction Protein Precipitation / LLE / SPE Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Quant Quantification (Analyte/IS Peak Area Ratio) LC_MS->Quant Results Final Concentration Quant->Results G cluster_pros_d Advantages cluster_cons_d Disadvantages cluster_pros_a Advantages cluster_cons_a Disadvantages IS_Choice Choice of Internal Standard for Triamterene Deuterated This compound (Stable Isotope-Labeled) IS_Choice->Deuterated Analog Structural Analog IS_Choice->Analog Pros_D Identical Physicochemical Properties Co-elutes with Analyte Superior Matrix Effect Compensation Higher Accuracy & Precision Deuterated->Pros_D Leads to Cons_D Higher Cost Potential for Isotopic Crosstalk Deuterated->Cons_D Consider Pros_A Lower Cost Readily Available Analog->Pros_A Leads to Cons_A Different Physicochemical Properties Potential for Different Extraction Recovery Poor Matrix Effect Compensation Lower Accuracy & Precision Analog->Cons_A Consider

Interpreting the Certificate of Analysis for Triamterene-d5: A Guide to Isotopic Enrichment in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioequivalence studies, the use of stable isotope-labeled internal standards is the gold standard in quantitative bioanalysis by mass spectrometry. Triamterene-d5, a deuterium-labeled analog of the diuretic drug Triamterene, is frequently employed for this purpose. Its efficacy hinges on its ability to mimic the analyte's behavior during sample extraction and ionization, with its distinct mass allowing for precise quantification. A thorough understanding of its Certificate of Analysis (CoA), particularly the data on isotopic enrichment, is crucial for ensuring data accuracy and method reliability.

This guide provides a comprehensive comparison of this compound with other potential internal standards and details the interpretation of its CoA in the context of a typical bioanalytical workflow.

Understanding the Certificate of Analysis for this compound

The Certificate of Analysis for a stable isotope-labeled compound like this compound provides critical data on its identity, purity, and isotopic composition. While specific values may vary between lots and suppliers, a typical CoA will include the information summarized in the table below.

Table 1: Key Parameters on a Typical Certificate of Analysis for this compound

ParameterTypical SpecificationSignificance in Bioanalysis
Chemical Name 6-phenyl-d5-2,4,7-pteridinetriamineConfirms the identity of the molecule.
CAS Number 1189922-23-3A unique identifier for the specific chemical substance.
Molecular Formula C₁₂H₆D₅N₇Indicates the elemental composition, including the five deuterium (B1214612) atoms.
Molecular Weight Approx. 258.3 g/mol The mass of the deuterated molecule, which is higher than unlabeled Triamterene (approx. 253.26 g/mol ).
Chemical Purity ≥98% (by HPLC)Represents the percentage of the compound that is this compound, excluding any chemical impurities. High chemical purity is essential to prevent interference from other compounds.
Isotopic Purity ≥99% deuterated forms (d1-d5)This value indicates the percentage of the material that contains at least one deuterium atom.
Isotopic Enrichment ≥95% (for d5)Specifies the percentage of the labeled positions that are occupied by a deuterium atom. This is a critical parameter for ensuring minimal isotopic crosstalk with the unlabeled analyte.

Isotopic Enrichment: A Critical Parameter

Isotopic enrichment is a measure of the extent to which the heavier isotope (deuterium, in this case) has replaced the lighter isotope (protium) at the specified positions in the molecule. For this compound, a high isotopic enrichment (e.g., >95%) is desirable as it minimizes the contribution of the M+1, M+2, etc., isotopic peaks of the internal standard to the signal of the unlabeled analyte. This is particularly important when the analyte concentration is low.

Comparison of this compound with Alternative Internal Standards

The choice of an internal standard is a critical decision in developing a robust bioanalytical method. While other compounds can be used, a stable isotope-labeled analog like this compound offers significant advantages.

Table 2: Comparison of Internal Standard Options for Triamterene Analysis

Internal Standard TypeExample(s)AdvantagesDisadvantages
Stable Isotope-Labeled (SIL) This compound - Co-elutes with the analyte, providing the best compensation for matrix effects.- Similar extraction recovery and ionization efficiency to the analyte.- High accuracy and precision.- Higher cost compared to other options.- Custom synthesis may be required if not commercially available.
Structural Analog Furosemide, Cefamandole- Lower cost.- Readily available.- May not co-elute with the analyte, leading to differential matrix effects.- Extraction recovery and ionization response may differ from the analyte.- Can lead to reduced accuracy and precision.
No Internal Standard -- Lowest cost.- Highly susceptible to variations in sample preparation, injection volume, and matrix effects.- Generally not acceptable for regulated bioanalysis.

Experimental Protocol: Quantification of Triamterene in Human Plasma

The following is a representative experimental protocol for the simultaneous determination of Triamterene and its combination drug, hydrochlorothiazide, in human plasma using LC-MS/MS with this compound as the internal standard.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 200 µL of the internal standard spiking solution (this compound in methanol).

  • Vortex for 30 seconds.

  • Add 400 µL of methanol (B129727) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series or equivalent

  • Column: Zorbax Eclipse Plus RRHD C18 (2.1 mm × 50 mm, 1.7 µm)

  • Mobile Phase: 0.1% formic acid in water:methanol:acetonitrile (5:4:1, v/v/v)

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.